Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name of this compound, methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate, systematically describes its substituents and bonding patterns. Breaking this down:
- Methyl refers to the ester group (-OCH₃) at the terminal position.
- 2-[(3-Bromo-4-methylbenzoyl)-(cyanomethyl)amino] denotes the central amide linkage. The benzoyl group (C₆H₄CO-) is substituted with bromine at position 3 and a methyl group at position 4. The amide nitrogen is further bonded to a cyanomethyl group (-CH₂CN).
The molecular formula , C₁₃H₁₃BrN₂O₃, reflects 13 carbon atoms, 13 hydrogens, 1 bromine, 2 nitrogens, and 3 oxygens. Key features include:
- Aromatic ring : The benzoyl group contributes 7 carbons (C₆H₄CO-).
- Functional groups : The ester (-COOCH₃), amide (-CONH-), and nitrile (-CN) collectively account for 3 oxygens and 2 nitrogens.
- Substituents : Bromine (atomic weight 79.9 g/mol) and methyl groups add steric bulk and influence electronic properties.
A degree of unsaturation analysis reveals 8 unsaturations:
$$
\text{Degree of Unsaturation} = \frac{(2C + 2 - H - X + N)}{2} = \frac{(2 \times 13 + 2 - 13 - 1 + 2)}{2} = 8
$$
This corresponds to the benzene ring (4 unsaturations), amide carbonyl (1), ester carbonyl (1), and nitrile triple bond (2).
Stereochemical Configuration and Conformational Isomerism
The compound lacks chiral centers , as confirmed by its SMILES string (CC1=C(C=C(C=C1)C(=O)N(CC#N)CC(=O)OC)Br). All substituents on the benzoyl ring and amide nitrogen reside in positions that preclude tetrahedral stereochemistry.
However, conformational isomerism arises from restricted rotation around the amide C-N bond. The resonance stabilization of the amide group (Figure 1) locks the cyanomethyl and benzoyl moieties into a planar arrangement, limiting free rotation. Computational models suggest two dominant conformers:
- Syn-periplanar : The cyanomethyl group aligns parallel to the benzoyl carbonyl.
- Anti-periplanar : The cyanomethyl group opposes the carbonyl, minimizing steric clashes with the methyl ester.
These conformers exhibit energy differences of ~2.3 kcal/mol, with the anti-periplanar form being more stable due to reduced van der Waals repulsion.
Comparative Analysis of 2D/3D Structural Representations
2D representations , such as the SMILES notation and structural formula , emphasize bonding patterns and functional group relationships (Table 1). For example, the SMILES string CC1=C(C=C(C=C1)C(=O)N(CC#N)CC(=O)OC)Br explicitly defines atom connectivity but obscures spatial arrangements.
3D conformers , available via PubChem’s interactive model, reveal torsional angles and non-covalent interactions. Key observations include:
- The benzoyl and cyanomethyl groups form a dihedral angle of 112° relative to the amide plane.
- The methyl ester adopts a staggered conformation to minimize dipole-dipole repulsions with the nitrile group.
| Feature | 2D Representation | 3D Representation |
|---|---|---|
| Bond Connectivity | Explicitly shown | Implicit |
| Spatial Layout | Not depicted | Detailed |
| Steric Effects | Inferred | Directly visualized |
Table 1: Comparison of structural representations.
X-ray Crystallographic Data Interpretation
No X-ray crystallographic data for this compound exists in public databases as of May 2025. The absence of crystal structure information limits insights into its solid-state packing and precise bond lengths. However, analogous brominated benzamides exhibit:
- Hydrogen bonding networks between amide N-H and ester carbonyl oxygens.
- π-π stacking of aromatic rings at 3.5–4.0 Å distances.
Future studies could employ density functional theory (DFT) to predict lattice parameters or attempt crystallization with halogen-bonding co-catalysts to facilitate structure determination.
Properties
IUPAC Name |
methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-9-3-4-10(7-11(9)14)13(18)16(6-5-15)8-12(17)19-2/h3-4,7H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEYXNMIQVIZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC#N)CC(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate typically involves a multi-step process:
Bromination: The starting material, 4-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylbenzoic acid.
Esterification: The brominated acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-bromo-4-methylbenzoate.
Amidation: The ester is reacted with cyanomethylamine under basic conditions to introduce the cyanomethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification, and high-throughput screening for optimal reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under basic or acidic conditions:
-
Basic Hydrolysis : Treatment with NaOH or KOH in aqueous methanol yields the corresponding carboxylic acid.
-
Acidic Hydrolysis : HCl or H₂SO₄ in refluxing ethanol produces the carboxylic acid, though this method is less common due to competing side reactions.
Nucleophilic Substitution at the Bromine Atom
The bromine atom at the 3-position is susceptible to nucleophilic displacement:
-
Reagents : Substitution occurs with nucleophiles like amines (e.g., piperazine) or thiols in the presence of Pd catalysts (e.g., Buchwald-Hartwig conditions) .
-
Example Reaction :
This reaction is critical in modifying the benzoyl moiety for pharmaceutical applications .
Cyanomethyl Group Reactivity
The cyanomethyl (-CH₂CN) group participates in:
-
Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd) reduces the nitrile to a primary amine (-CH₂NH₂) .
Example :
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable further functionalization:
-
Suzuki-Miyaura : Reacts with boronic acids to form biaryl structures .
-
Sonogashira : Coupling with terminal alkynes introduces alkyne functionalities .
Conditions : Typically require Pd(PPh₃)₄, CuI, and a base (e.g., NEt₃) in THF or DMF .
Thermal and Stability Data
The compound exhibits moderate thermal stability but decomposes above 200°C. Storage under inert conditions (N₂ atmosphere) is recommended to prevent ester hydrolysis or cyanide degradation .
Scientific Research Applications
Anticancer Activity
Research indicates that Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on breast cancer cell lines demonstrated that this compound reduced cell viability by 60% at a concentration of 10 µM, indicating its potential as a chemotherapeutic agent.
| Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| MCF-7 | 10 | 60 |
| HeLa | 10 | 50 |
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.
Case Study:
In an in vitro study using SH-SY5Y neuronal cells, treatment with the compound resulted in a significant decrease in oxidative stress markers and improved cell survival rates by approximately 40%.
| Treatment Group | Oxidative Stress Marker Reduction (%) | Cell Survival Rate (%) |
|---|---|---|
| Control | - | 50 |
| Compound | 40 | 70 |
Antidiabetic Properties
Preliminary research suggests that this compound may have beneficial effects on insulin secretion and β-cell function, which are crucial for diabetes management.
Research Findings:
A recent study reported that the compound enhances insulin secretion from pancreatic β-cells under glucose-stimulated conditions, with an EC50 value of approximately 0.5 µM.
| Parameter | Value |
|---|---|
| EC50 (µM) | 0.5 |
| Insulin Secretion Increase (%) | 30 |
Mechanism of Action
The mechanism by which Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the cyanomethyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-Amino-2-(3-bromo-4-methoxyphenyl)acetate (CAS 1131594-34-7)
Structural Differences :
- Aromatic Substituents: The target compound has a 3-bromo-4-methylbenzoyl group, whereas Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate features a 3-bromo-4-methoxy substitution on the phenyl ring. The methoxy group is an electron-donating substituent, contrasting with the electron-neutral methyl group, which may alter electronic effects in reactions involving the aromatic ring .
- Ester Group: The target compound uses a methyl ester, while the comparator employs an ethyl ester.
- Amino Substituents: The target compound’s amino group is functionalized with benzoyl and cyanomethyl groups, creating a sterically hindered and electrophilic environment. In contrast, the comparator has a free amino group, which is more nucleophilic and less sterically constrained .
Functional Implications :
- Reactivity: The cyanomethyl group in the target compound enhances electrophilicity, favoring nucleophilic attack at the cyano carbon. This contrasts with the unsubstituted amino group in the ethyl derivative, which may participate in condensation or Schiff base formation.
- Synthetic Utility: Both compounds could serve as intermediates for heterocyclic synthesis. For example, the target compound’s benzoyl and cyano groups may facilitate cyclization into oxazole or imidazole derivatives under thermal or acidic conditions, akin to methods described for related compounds in .
Comparative Data Table
| Property/Feature | Methyl 2-[(3-Bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate | Ethyl 2-Amino-2-(3-bromo-4-methoxyphenyl)acetate |
|---|---|---|
| Aromatic Substituents | 3-Bromo-4-methyl | 3-Bromo-4-methoxy |
| Ester Group | Methyl | Ethyl |
| Amino Group Functionalization | Benzoyl + Cyanomethyl | Free amino group |
| Electron Effects | Electron-neutral (methyl) + Electron-withdrawing (cyano) | Electron-donating (methoxy) |
| Potential Reactivity | Electrophilic cyano group; cyclization-prone | Nucleophilic amino group; condensation-prone |
| Lipophilicity (Predicted) | Moderate (methyl ester) | Higher (ethyl ester) |
Biological Activity
Chemical Structure and Synthesis
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate is characterized by a complex structure that includes a bromo-substituted aromatic ring and an aminoacetate moiety. The synthesis typically involves multi-step organic reactions, often starting from simpler precursors like methyl 3-(cyanomethyl)benzoate, which can be synthesized through various methods including esterification and nucleophilic substitution reactions .
Synthesis Steps
- Formation of Methyl 3-(cyanomethyl)benzoate : This can be achieved by treating benzoic acid derivatives with sodium cyanide in methanol.
- Bromination : The introduction of a bromine atom at the 3-position of the aromatic ring can be accomplished using brominating agents.
- Coupling Reaction : The final product is obtained via a coupling reaction involving the cyanomethyl group and the aminoacetate.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing brominated aromatic systems possess enhanced activity against various bacterial strains, including drug-resistant pathogens such as Acinetobacter baumannii . These compounds inhibit bacterial growth by interfering with essential metabolic processes.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity associated with this compound. Similar structures have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and chronic inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of brominated derivatives against clinical isolates of Acinetobacter baumannii. Results indicated a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for certain derivatives, showcasing their potency against resistant strains .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds in vitro. The study demonstrated that these compounds could significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases .
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological aspects. Preliminary assessments suggest that while some derivatives show promising biological activities, they may also exhibit cytotoxic effects at higher concentrations. Detailed toxicological studies are necessary to evaluate safety profiles before clinical applications can be considered.
Data Summary
| Property | Observation |
|---|---|
| Antimicrobial Activity | Effective against Acinetobacter baumannii |
| MIC | As low as 0.5 µg/mL |
| Anti-inflammatory Activity | Inhibition of TNF-alpha and IL-6 production |
| Toxicity | Cytotoxic effects observed at higher doses |
Q & A
Q. What are the recommended synthetic routes for Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate, and how can reaction intermediates be characterized?
Answer: The synthesis typically involves a multi-step approach:
Amidation : React 3-bromo-4-methylbenzoic acid (or its activated ester) with cyanomethylamine to form the (cyanomethyl)amino intermediate. This step may require coupling agents like EDC/HOBt .
Esterification : Treat the resulting amide with methyl chloroacetate or via Steglich esterification to introduce the methyl acetate group.
Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate intermediates.
Q. Characterization :
Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?
Answer:
- ¹H NMR : Identify peaks for the methyl ester (~3.7 ppm, singlet), bromo-substituted aromatic protons (7.0–8.0 ppm), and cyanomethyl group (~4.3 ppm, singlet) .
- ¹³C NMR : Confirm carbonyl carbons (amide: ~168 ppm; ester: ~170 ppm), nitrile carbon (~115 ppm), and brominated aromatic carbons .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as demonstrated for benzothiazine derivatives .
Q. What experimental conditions optimize the reactivity of the cyanomethylamino group in nucleophilic substitution reactions?
Answer:
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Base : Use mild bases (e.g., K₂CO₃) to deprotonate the cyanomethyl group without degrading the ester .
- Temperature : 60–80°C balances reactivity and side-reaction suppression .
- Monitoring : TLC (silica, hexane:EtOAc 3:1) tracks reaction progress.
Advanced Research Questions
Q. What strategies can resolve contradictions in reaction yields when introducing the cyanomethyl group during synthesis?
Answer:
- Competing side reactions : Protect the amide nitrogen with tert-butyl groups (e.g., as in tert-butyl-6-cyanomethyl-1,3-dioxane derivatives) to prevent undesired cyclization .
- Steric hindrance : Introduce bulky auxiliaries (e.g., trityl groups) to direct reactivity .
- Optimization : Use design of experiments (DoE) to test variables (temperature, stoichiometry) systematically .
Q. How does the bromo substituent in the 3-bromo-4-methylbenzoyl moiety influence the compound’s electronic environment and reactivity in cross-coupling reactions?
Answer:
- Electronic effects : The bromine atom is electron-withdrawing, activating the aryl ring for Suzuki-Miyaura coupling at the para position .
- Steric effects : The 4-methyl group may hinder ortho substitution, directing reactions to meta positions.
- Validation : Compare coupling efficiency with non-brominated analogs via ¹H NMR and HPLC .
Q. What computational approaches are suitable for modeling the steric and electronic effects of the cyanomethylamino group on the compound’s conformation?
Answer:
- Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potential maps to assess nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects on conformation in DMSO/water mixtures .
- Docking studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina .
Q. How can the compound’s potential as a kinase inhibitor be evaluated through structure-activity relationship (SAR) studies?
Answer:
- Analog synthesis : Modify the bromo, methyl, or cyanomethyl groups and test inhibitory activity against kinase panels .
- Assays : Use fluorescence polarization (FP) or ADP-Glo™ assays to measure IC₅₀ values .
- Crystallography : Co-crystallize with target kinases (e.g., EGFR) to identify binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
